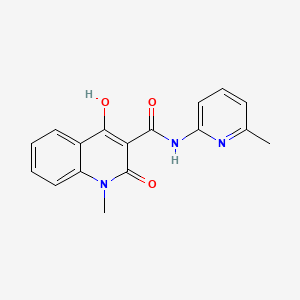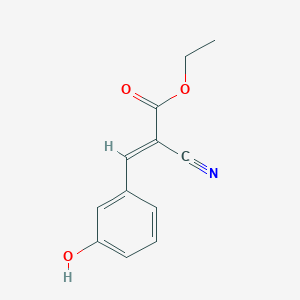![molecular formula C16H13N5O2S B11998179 N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)
N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide is a complex organic compound with the molecular formula C16H13N5O2S. This compound is known for its unique structure, which includes both indole and hydrazide functionalities. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-oxo-1,2-dihydro-3H-indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new hydrazone derivatives.
Scientific Research Applications
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole and hydrazide functionalities allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide can be compared with similar compounds such as:
N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide: This compound has a similar hydrazide functionality but differs in its overall structure and molecular weight.
N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: This compound shares the hydrazone linkage but has different substituents and functional groups.
The uniqueness of N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide lies in its combination of indole and hydrazide functionalities, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H13N5O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H13N5O2S/c22-13-8-4-1-5-10(13)9-17-20-16(24)21-19-14-11-6-2-3-7-12(11)18-15(14)23/h1-9,18,22-23H,(H,20,24)/b17-9+,21-19? |
InChI Key |
JNMYRSBLTWVNGW-KTZXMHCLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N=NC2=C(NC3=CC=CC=C32)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N=NC2=C(NC3=CC=CC=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)
![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)

![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)
![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)





